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Compound of Interest

2-Fluoro-6-
Compound Name: _ _
(trifluoromethyl)benzamide

Cat. No.: B120175

Introduction

2-Fluoro-6-(trifluoromethyl)benzamide is a highly functionalized aromatic compound that
serves as a crucial building block in modern medicinal chemistry and materials science. Its
unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group ortho to the
benzamide functionality, imparts a distinct set of electronic and steric properties. The presence
of these electron-withdrawing groups significantly influences the molecule's reactivity, binding
affinities, and metabolic stability, making it a valuable synthon for the development of novel
pharmaceuticals and agrochemicals.[1][2][3] The strategic incorporation of fluorine and
trifluoromethyl groups is a well-established strategy to enhance drug-like properties, including
lipophilicity and metabolic resistance.[2][4] This guide provides a comprehensive overview of
the core chemical properties, synthesis, reactivity, and handling of 2-Fluoro-6-
(trifluoromethyl)benzamide for researchers, scientists, and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. 2-Fluoro-6-
(trifluoromethyl)benzamide is cataloged under several identifiers across major chemical
databases.

e |[UPAC Name: 2-Fluoro-6-(trifluoromethyl)benzamide

« CAS Number: 144851-59-2[5][6]
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e Molecular Formula: CsHsFaNO[5]
e Molecular Weight: 207.12 g/mol [5]

The arrangement of the substituents on the benzene ring is critical to the molecule's properties.
The ortho-positioning of the fluorine and trifluoromethyl groups creates a sterically hindered
environment around the amide group, which can influence its rotational dynamics and
intermolecular interactions.

Caption: Chemical structure of 2-Fluoro-6-(trifluoromethyl)benzamide.

Physicochemical Properties

The physical properties of a compound are essential for determining appropriate solvents,
storage conditions, and purification techniques. The data below has been aggregated from
chemical supplier databases.[5]

Property Value Source
Melting Point 144-147 °C [5]
Boiling Point 203.0 £ 40.0 °C (Predicted) [5]
Density 1.420 + 0.06 g/cm3 (Predicted) [5]
pKa 14.73 + 0.50 (Predicted) [5]
Storage Temperature 2-8 °C [5]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized
compound. The following sections detail the expected spectral characteristics of 2-Fluoro-6-
(trifluoromethyl)benzamide.
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Technique

Expected Characteristics

1H NMR

Aromatic protons will appear as complex
multiplets in the downfield region (approx. 7.5-
7.8 ppm). The amide protons (-CONH2z) will
typically appear as two broad singlets, the
chemical shift of which is highly dependent on

solvent and concentration.

13C NMR

Aromatic carbons will show characteristic shifts,
with those bonded to fluorine exhibiting C-F
coupling. The trifluoromethyl carbon will appear
as a quartet due to coupling with the three
fluorine atoms, and its chemical shift will be
significantly downfield.[7][8] The carbonyl
carbon of the amide will be observed around
165-170 ppm.

F NMR

Two distinct signals are expected. One for the
aromatic fluorine atom and a second, more
intense signal for the trifluoromethyl group. The
aromatic fluorine will likely show coupling to
nearby protons. The trifluoromethyl group signal

is often used as a reference.[7][8]

IR Spectroscopy

Key absorptions include N-H stretching of the
primary amide (two bands, ~3400 and ~3200
cm~1), C=0 stretching (~1660 cm™1), C-F
stretching (~1350-1100 cm~1), and aromatic
C=C stretching (~1600-1450 cm~1).[9][10]

Mass Spectrometry

The molecular ion peak (M+) would be expected
at m/z 207. Common fragmentation patterns for
benzamides include the loss of the amino group

(-NHz2) to form a stable benzoyl cation.[11]

Synthesis and Reactivity
Synthesis Pathway
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2-Fluoro-6-(trifluoromethyl)benzamide is typically synthesized from corresponding
precursors through standard organic transformations. A common and efficient laboratory-scale
synthesis involves the hydrolysis of 2-fluoro-6-(trifluoromethyl)benzonitrile. This reaction can be
catalyzed by either acid or base.

Hydrolysis
(H20, H* or OH")

\
A

2-Fluoro-6-(trifluoromethyl)benzonitrile 2-Fluoro-6-(trifluoromethyl)benzamide

Click to download full resolution via product page
Caption: A common synthetic route to the target compound.

This pathway is advantageous as the nitrile precursor is commercially available or can be
prepared from 2-fluoro-6-(trifluoromethyl)benzaldehyde.[12] Alternative routes, such as those
starting from 2,3-dichlorotrifluorotoluene, have been developed for industrial-scale production.
[13]

Reactivity Profile

The chemical behavior of 2-Fluoro-6-(trifluoromethyl)benzamide is dominated by the strong
electron-withdrawing nature of its ortho substituents.

o Amide Group: The amide functionality can undergo hydrolysis under harsh acidic or basic
conditions to yield the corresponding carboxylic acid. It can also be dehydrated to the nitrile
or reduced to the benzylamine.

e Aromatic Ring: The fluorine and trifluoromethyl groups are strongly deactivating and meta-
directing for electrophilic aromatic substitution. This makes reactions like nitration or
halogenation on the aromatic ring challenging and likely to occur at the 4-position.

e Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it
susceptible to nucleophilic aromatic substitution (SNA:), particularly displacement of the
fluorine atom by strong nucleophiles, although this requires forcing conditions.
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Caption: Factors influencing the compound's reactivity.

Applications in Research and Development

2-Fluoro-6-(trifluoromethyl)benzamide is primarily utilized as an intermediate in the
synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical
industries.

o Pharmaceutical Synthesis: The benzamide motif is a common feature in many biologically
active compounds. Specifically, fluorinated benzamides have been identified as potent
inhibitors of the bacterial cell division protein FtsZ, making them attractive scaffolds for
developing new antibiotics.[4] The unique electronic and conformational properties imparted
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by the 2-fluoro-6-trifluoromethyl substitution pattern can be exploited to fine-tune binding

interactions with biological targets.

o Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorine can

enhance the efficacy and environmental persistence of pesticides and herbicides. This

compound serves as a valuable starting material for creating novel agrochemicals.

o Materials Science: The rigid and polar nature of the molecule makes it a candidate for

incorporation into polymers or organic materials where specific electronic properties are

desired.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. 2-

Fluoro-6-(trifluoromethyl)benzamide is classified as an irritant.[5]

Hazard Type

GHS Classification and Statements

Pictogram

Warning

Hazard Statements

H315: Causes skin irritation.[5] H319: Causes
serious eye irritation.[5] H335: May cause

respiratory irritation.[5]

Precautionary Statements

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray. P280: Wear
protective gloves/eye protection/face protection.
[14] P302+P352: IF ON SKIN: Wash with plenty
of soap and water.[5] P305+P351+P338: IF IN
EYES: Rinse cautiously with water for several
minutes. Remove contact lenses, if present and

easy to do. Continue rinsing.[5]

Handling Recommendations:

e Use only in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and nitrile gloves.[14][15]

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1][5]

Experimental Protocols
Protocol 1: Representative Synthesis via Nitrile
Hydrolysis

This protocol describes a general procedure for the synthesis of 2-Fluoro-6-

(trifluoromethyl)benzamide from its corresponding nitrile.

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq).

Reagent Addition: Add a solution of 30% hydrogen peroxide (5.0 eq) and potassium
carbonate (0.2 eq) in dimethyl sulfoxide (DMSO). Causality: The peroxide acts as the oxygen
source for hydrolysis, while the carbonate base activates the peroxide and facilitates the
reaction.

Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into
a beaker of cold water. A precipitate should form.

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to
remove any residual DMSO and salts.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water
or toluene) to yield the pure 2-Fluoro-6-(trifluoromethyl)benzamide.

Characterization: Dry the purified product under vacuum and confirm its identity and purity
using NMR spectroscopy, IR spectroscopy, and melting point analysis.
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Protocol 2: Sample Preparation for *'H NMR Analysis

This protocol outlines the standard procedure for preparing a sample for NMR analysis.

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 2-Fluoro-6-
(trifluoromethyl)benzamide directly into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs or
DMSO-de) to the vial. Causality: Deuterated solvents are used because they are "invisible" in
'H NMR spectra, preventing large solvent signals from obscuring the analyte signals.

Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass
wool in the pipette during transfer to remove any particulate matter.

Analysis: Cap the NMR tube, wipe it clean, and carefully insert it into the NMR
spectrometer's spinner turbine for analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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